molecular formula C19H19NO3S B2761207 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(m-tolyl)benzamide CAS No. 882356-94-7

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(m-tolyl)benzamide

Cat. No.: B2761207
CAS No.: 882356-94-7
M. Wt: 341.43
InChI Key: YIXZWAGOCPUVKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(m-tolyl)benzamide: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dioxido-dihydrothiophene ring and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(m-tolyl)benzamide typically involves the following steps:

    Formation of the Dioxido-Dihydrothiophene Ring: This step involves the oxidation of a thiophene derivative to form the dioxido-dihydrothiophene ring. Common oxidizing agents used include hydrogen peroxide or peracids under controlled conditions.

    Amidation Reaction: The dioxido-dihydrothiophene intermediate is then reacted with 4-methyl-N-(m-tolyl)benzamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(m-tolyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the cleavage of the dioxido-dihydrothiophene ring.

    Reduction: Reduction reactions can target the dioxido group, converting it back to a thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to ring cleavage products, while substitution reactions can yield various functionalized derivatives of the original compound.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(m-tolyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets.

    Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs. Its structure-activity relationship (SAR) is studied to optimize its efficacy and safety.

    Industry: Used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(m-tolyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The dioxido-dihydrothiophene ring and benzamide moiety play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methyl-N-(m-tolyl)benzamide
  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(m-tolyl)isobutyramide
  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(m-tolyl)-N-(p-tolyl)acetamide

Uniqueness

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(m-tolyl)benzamide is unique due to its specific substitution pattern on the benzamide moiety

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methyl-N-(3-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-14-6-8-16(9-7-14)19(21)20(17-5-3-4-15(2)12-17)18-10-11-24(22,23)13-18/h3-12,18H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXZWAGOCPUVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.